2-Mercapto-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Mercapto-4-(trifluoromethyl)benzonitrile is a fluorinated organic compound with the molecular formula C8H4F3NS and a molecular weight of 203.18 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Mercapto-4-(trifluoromethyl)benzonitrile typically involves the introduction of a mercapto group (-SH) and a trifluoromethyl group (-CF3) onto a benzonitrile ring. One common method involves the reaction of 4-chloro-2-(trifluoromethyl)benzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper salts or copper oxides can be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-sulfonyl-4-(trifluoromethyl)benzonitrile.
Reduction: Formation of 2-mercapto-4-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Mercapto-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Mercapto-4-(trifluoromethyl)benzonitrile involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The mercapto group can form covalent bonds with thiol groups in enzymes, potentially inhibiting their activity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Mercapto-2-(trifluoromethyl)benzonitrile: Similar structure but with different positioning of the mercapto group.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a mercapto group.
4-Fluoro-2-(trifluoromethyl)benzonitrile: Another positional isomer with a fluorine atom.
Uniqueness
2-Mercapto-4-(trifluoromethyl)benzonitrile is unique due to the presence of both a mercapto group and a trifluoromethyl group on the benzonitrile ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C8H4F3NS |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-sulfanyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C8H4F3NS/c9-8(10,11)6-2-1-5(4-12)7(13)3-6/h1-3,13H |
InChI Key |
NWVQXMARHDUUPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S)C#N |
Origin of Product |
United States |
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